molecular formula C21H18FN3O4S B2677111 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one CAS No. 1251634-83-9

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one

Cat. No.: B2677111
CAS No.: 1251634-83-9
M. Wt: 427.45
InChI Key: PHQJECPZDCBEBL-UHFFFAOYSA-N
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Description

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one is a synthetic organic compound featuring a complex structure combining various functional groups It belongs to the class of pyridazinones and contains a fluorophenyl group, which may contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one typically involves multiple steps, each requiring precise control over reaction conditions to achieve the desired product with high yield and purity. One common synthetic route might involve:

  • Starting materials: Typically, the synthesis begins with commercially available compounds, such as 3,4-dihydroisoquinoline and 3-fluorobenzenesulfonyl chloride.

  • Step 1: Condensation of 3,4-dihydroisoquinoline with 2-bromoacetyl chloride to form 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl intermediate.

  • Step 2: Reaction of the intermediate with 3-fluorobenzenesulfonyl chloride under basic conditions to introduce the fluorophenylsulfonyl group.

  • Step 3: Cyclization with appropriate reagents to form the pyridazinone ring, finalizing the synthesis of the target compound.

Industrial Production Methods

For large-scale industrial production, the process needs optimization to ensure cost-effectiveness, scalability, and environmental compliance. Industrial methods might include:

  • Batch process: Using automated reactors for precise temperature and pressure control.

  • Continuous flow chemistry: To enhance efficiency, reduce reaction times, and improve product consistency.

  • Purification techniques: Such as crystallization, distillation, or chromatography to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one can undergo various types of chemical reactions:

  • Oxidation: This compound can be oxidized under specific conditions to yield different oxidative derivatives.

  • Reduction: It may also be reduced, targeting specific functional groups within the molecule.

  • Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly involving the pyridazinone and fluorophenyl groups.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution conditions: May involve catalysts or specific solvents to facilitate reactions.

Major Products Formed

  • Oxidation products: Higher oxidation states of the compound or its derivatives.

  • Reduction products: Hydrogenated forms or reduced derivatives.

  • Substitution products: Varied depending on the substituent introduced and the reaction conditions.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound may exhibit biological activity, serving as a lead compound for drug development. Its potential interactions with biological targets such as enzymes or receptors make it a subject of interest in pharmacological research.

Medicine

Potential medicinal applications could include its use as a therapeutic agent due to its ability to interact with specific molecular targets. Research might focus on its efficacy and safety profiles for treating various conditions.

Industry

In the industrial sector, this compound could be employed in the synthesis of specialty chemicals or as a precursor for manufacturing materials with desired properties.

Mechanism of Action

The mechanism by which 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one exerts its effects involves interaction with specific molecular targets. These may include:

  • Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

  • Receptors: Binding to cellular receptors to modulate signaling pathways.

  • Pathways: Influencing cellular pathways such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

When compared to similar compounds, such as other pyridazinones or fluorophenyl derivatives, 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one stands out due to its unique combination of functional groups. Similar compounds might include:

  • 2-(3,4-dihydroisoquinolin-2(1H)-yl)-pyridazin-3(2H)-one: : Lacks the fluorophenylsulfonyl group.

  • 6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one: : Does not contain the 3,4-dihydroisoquinoline moiety.

  • 2-(2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one: : Missing the 3,4-dihydroisoquinolin-2(1H)-yl group.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its complex structure and versatile chemical properties make it a valuable subject for ongoing research and industrial applications.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(3-fluorophenyl)sulfonylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c22-17-6-3-7-18(12-17)30(28,29)19-8-9-20(26)25(23-19)14-21(27)24-11-10-15-4-1-2-5-16(15)13-24/h1-9,12H,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQJECPZDCBEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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